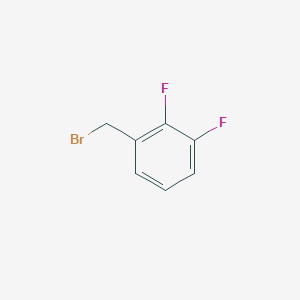

2,3-Difluorobenzyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBSGSZZESQDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333761 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-94-2 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Fluorinated Benzyl Bromides in Modern Research

The introduction of fluorine into organic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. Fluorinated benzyl (B1604629) bromides, as a class of reagents, are instrumental for installing fluorinated benzyl moieties onto a wide range of substrates. This structural modification is highly sought after in medicinal chemistry as it can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates. chemimpex.comchemimpex.commdpi.com The electron-withdrawing nature of fluorine atoms can also influence the reactivity of the benzyl group and the aromatic ring, providing chemists with a powerful tool to fine-tune molecular properties for specific applications in materials science, such as the development of advanced polymers and coatings with enhanced chemical resistance. chemimpex.comchemimpex.com

2,3 Difluorobenzyl Bromide: a Versatile Synthetic Tool

2,3-Difluorobenzyl bromide, with the chemical formula C₇H₅BrF₂, is a versatile intermediate in organic synthesis. chemimpex.com Its structure, featuring a benzyl (B1604629) bromide with two fluorine atoms at the 2 and 3 positions of the phenyl ring, makes it a key building block for creating complex molecules. chemimpex.com The presence of the bromine atom on the benzylic carbon facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of the 2,3-difluorobenzyl group into larger molecular architectures. chemimpex.com This reactivity is harnessed in the synthesis of a variety of compounds, from pharmaceuticals to specialty chemicals. chemimpex.com

The compound is a liquid at room temperature with a density of approximately 1.628 g/mL. sigmaaldrich.com Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 113211-94-2 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrF₂ chemimpex.comsigmaaldrich.com |

| Molecular Weight | 207.02 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Clear to light-colored liquid chemimpex.comfishersci.com |

| Density (at 25 °C) | 1.628 g/mL sigmaaldrich.com |

| Refractive Index (n20/D) | 1.528 sigmaaldrich.com |

| Flash Point | 90 °C (closed cup) sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The utility of this compound is exemplified in its application in the synthesis of novel bioactive compounds. For instance, it has been used in the preparation of chemokine antagonists and in the synthesis of a novel β-carbolineum bromide derivative, which was investigated for its potential anticancer properties. researchgate.netsigmaaldrich.com These applications underscore the importance of this compound as a key starting material for creating molecules with specific biological activities. chemimpex.com

Historical Perspective and Evolution

Established Synthetic Routes and Reaction Mechanisms

The most prominent and well-documented methods for synthesizing this compound involve free radical substitution on the methyl group of 2,3-Difluorotoluene (B1304731). This approach is favored for its directness and efficiency.

Radical bromination at the benzylic position is a fundamental reaction in organic chemistry, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org The process involves the substitution of a hydrogen atom on the carbon adjacent to the aromatic ring with a bromine atom via a free radical chain mechanism. numberanalytics.comlibretexts.org The stability of the intermediate benzyl (B1604629) radical, which is resonance-stabilized by the aromatic ring, makes this position particularly susceptible to radical attack. gla.ac.uk

The general mechanism proceeds in three phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is started by the homolytic cleavage of a radical initiator to form free radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 2,3-difluorotoluene, forming a resonance-stabilized 2,3-difluorobenzyl radical and hydrogen bromide. This benzyl radical then reacts with a bromine source (like Br₂ or NBS) to yield this compound and a new bromine radical, which continues the chain. beilstein-journals.org

Termination: The reaction ceases when two radical species combine. libretexts.org

Optimization of this reaction focuses on maximizing the yield of the desired monobrominated product while minimizing side reactions, such as dibromination or aromatic ring bromination.

The choice of radical initiator is crucial for the efficiency and control of the benzylic bromination.

N-Bromosuccinimide (NBS): NBS is the most common reagent for benzylic bromination. wikipedia.orgorganic-chemistry.org Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with the HBr formed during the propagation step. Maintaining a low Br₂ concentration is key to favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN): These are thermal initiators that decompose upon heating to generate free radicals. gla.ac.ukwikipedia.org For example, AIBN decomposes above 40 °C, eliminating nitrogen gas to form two 2-cyano-2-propyl radicals. wikipedia.org These radicals then initiate the chain reaction by abstracting a hydrogen atom. wikipedia.orgcdnsciencepub.com The use of an initiator is often necessary as light irradiation can be ineffective for initiating reactions with NBS alone. beilstein-journals.orgresearchgate.net

Table 1: Common Radical Initiators and Their Characteristics

| Initiator | Abbreviation | Typical Conditions | Role |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Heat/Light, CCl₄ or other inert solvent | Source of bromine radicals, maintains low Br₂ concentration. wikipedia.orgorganic-chemistry.org |

| Benzoyl Peroxide | BPO | Heat (~80-95 °C) | Thermal initiator, generates phenyl radicals. gla.ac.ukoup.com |

| Azobisisobutyronitrile | AIBN | Heat (~66-72 °C) | Thermal initiator, generates 2-cyano-2-propyl radicals and N₂ gas. wikipedia.org |

The reaction environment significantly influences the outcome of radical bromination.

Solvents: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.org However, due to its toxicity and environmental impact, its use has been largely phased out. masterorganicchemistry.comresearchgate.net Alternative non-polar, aprotic solvents are now preferred. Chloroform is also used. cecri.res.in More environmentally benign solvents such as acetonitrile, methyl acetate, and (trifluoromethyl)benzene have been shown to be effective, sometimes improving yields and reproducibility. researchgate.netresearchgate.net

Light and Heat: Radical chain reactions require an energy input for the initiation step. This is typically supplied by heat (thermal initiation) or ultraviolet (UV) light (photoinitiation). wikipedia.orgbeilstein-journals.org Refluxing the reaction mixture is a common practice when using thermal initiators like AIBN or benzoyl peroxide. wikipedia.org Photo-initiation, often with a simple light bulb, can also effectively start the radical process, sometimes leading to cleaner reactions. beilstein-journals.orgscirp.org The reaction must be conducted in anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product. wikipedia.org

Table 2: Influence of Solvent on Benzylic Bromination

| Solvent | Key Characteristics | Reference |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Traditional solvent, inert, provides good yields but is highly toxic. | wikipedia.org |

| (Trifluoromethyl)benzene | Less toxic alternative to CCl₄, provides clean and high-yielding reactions. | researchgate.net |

| Acetonitrile (CH₃CN) | Avoids chlorinated solvents, can improve yield and reproducibility. | researchgate.net |

| Methyl Acetate | Environmentally more benign solvent, can be used without an initiator. | researchgate.net |

Beyond radical bromination of the corresponding toluene (B28343), other methods are available, typically starting from the benzyl alcohol.

The Appel reaction provides a route to convert alcohols into alkyl bromides, and thus can be used to synthesize this compound from 2,3-Difluorobenzyl alcohol. wikipedia.orgcommonorganicchemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a halogen source, most commonly carbon tetrabromide (CBr₄). wikipedia.orgalfa-chemistry.com

The mechanism begins with the reaction of triphenylphosphine and carbon tetrabromide to form a phosphonium (B103445) salt. alfa-chemistry.combeilstein-journals.org The alcohol then acts as a nucleophile, attacking the phosphonium species. The final step is an Sₙ2 displacement of the resulting triphenylphosphine oxide by the bromide ion, yielding the alkyl bromide. wikipedia.org A major driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org While effective, a drawback is the need to separate the product from this byproduct, which can be challenging. To address this, polymer-supported triphenylphosphine has been developed to simplify purification. rsc.org

Electrochemical methods offer a greener and often more selective alternative for benzylic bromination. cecri.res.in These techniques can achieve high yields and regioselectivity under mild conditions. cecri.res.inresearchgate.net

A common setup involves two-phase electrolysis, where the substrate (e.g., 2,3-difluorotoluene) is dissolved in an organic solvent like chloroform, and the aqueous phase contains a bromide salt, such as sodium bromide (NaBr), which acts as both the electrolyte and the bromine source. cecri.res.intandfonline.com The reaction is typically carried out in a single, undivided cell. cecri.res.in The brominating species is generated electrochemically at the anode. This method avoids the use of hazardous brominating agents like molecular bromine. cecri.res.in Reaction parameters such as current density, temperature, and electrolyte concentration are carefully optimized to maximize the yield of the side-chain brominated product. cecri.res.in

More recently, paired electrochemical systems have been developed. These methods utilize both the anode and the cathode to carry out productive chemical transformations simultaneously, maximizing energy efficiency. acs.orgnih.gov For instance, the anodic benzylic bromination can be paired with a reductive coupling reaction at the cathode. acs.orgacs.org

Table 3: Typical Conditions for Electrochemical Bromination of Toluene Derivatives

| Parameter | Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Cell Type | Single compartment, undivided | Simplicity of apparatus | cecri.res.in |

| Anode Material | Platinum (Pt) | Efficient oxidation of bromide ions | researchgate.net |

| Electrolyte | Aqueous Sodium Bromide (NaBr) | Source of bromide ions | cecri.res.intandfonline.com |

| Organic Solvent | Chloroform (CHCl₃) | Dissolves the aromatic substrate | cecri.res.in |

| Temperature | 0 °C | Improves selectivity for monobromination | researchgate.net |

| Current Density | 30-50 mA/cm² | Optimized for high yield and current efficiency | cecri.res.in |

Alternative Bromination Techniques

Novel and Green Synthetic Approaches

Modern synthetic chemistry prioritizes the development of environmentally benign processes. For the preparation of this compound, this involves exploring innovative technologies like flow chemistry and advanced catalytic systems that offer significant advantages over conventional batch processing. These approaches aim to improve reaction efficiency, selectivity, and scalability while adhering to the principles of green chemistry.

Flow chemistry, particularly photochemistry in continuous reactors, has emerged as a superior alternative to traditional batch methods for benzylic brominations. organic-chemistry.org This technology utilizes the continuous passage of reagents through a reactor, enabling exceptional control over reaction parameters such as temperature, pressure, and residence time. publish.csiro.au The use of safer solvents like acetonitrile, replacing hazardous chlorinated solvents such as carbon tetrachloride (CCl₄), further enhances the green credentials of these methods. organic-chemistry.orgresearchgate.net

Continuous flow reactors offer a transformative approach to the synthesis of benzyl bromides, including this compound. These systems typically involve pumping a solution of the starting material (2,3-difluorotoluene) and a brominating agent, such as N-bromosuccinimide (NBS), through transparent tubing wrapped around a light source. organic-chemistry.orgresearchgate.net The use of visible light from sources like household compact fluorescent lamps (CFLs) or specific wavelength LEDs (e.g., 405 nm) activates the radical reaction, often eliminating the need for chemical radical initiators that can produce toxic byproducts. organic-chemistry.orgpublish.csiro.aursc.org

This methodology provides remarkable control over the reaction, leading to high selectivity for the desired benzylic bromide and minimizing the formation of impurities like di-brominated or aromatic bromination byproducts. organic-chemistry.org The efficient mixing and superior heat and light penetration in the small-diameter tubing of flow reactors result in significantly higher yields and purity compared to batch processes. publish.csiro.au Furthermore, these systems are highly scalable; production can be increased by simply extending the operation time or by using a larger reactor with more powerful lamps, achieving throughputs as high as 180 mmol per hour for certain substrates. organic-chemistry.orgresearchgate.net

| Parameter | Flow Method Example 1 organic-chemistry.orgresearchgate.net | Flow Method Example 2 publish.csiro.au | Flow Method Example 3 rsc.org |

|---|---|---|---|

| Starting Material | Substituted Toluenes | Substituted Toluenes | 2,6-Dichlorotoluene |

| Bromine Source | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NaBrO₃/HBr (in situ Br₂) |

| Solvent | Acetonitrile | Acetonitrile | None (Neat Conditions) |

| Light Source | Compact Fluorescent Lamp (CFL) | 405 nm LED Array | 405 nm LEDs |

| Residence Time | Variable (Optimized for substrate) | 10 minutes | As low as 15 seconds |

| Temperature | 0-70 °C | 20 °C | 50 °C |

| Yield | Good to Excellent (70-94%) | High Conversion (93%) | Excellent (97%) |

| Productivity | ~30 mmol/h | ~2.52 mmol/h | ~228 g/h |

Microfluidic reactors, or microreactors, represent a further intensification of flow chemistry, operating with channels that have dimensions in the sub-millimeter range. mdpi.com This small scale provides an exceptionally high surface-area-to-volume ratio, leading to unparalleled rates of heat and mass transfer. elveflow.com For photochemical reactions like benzylic bromination, this ensures uniform light distribution throughout the reaction medium, preventing the light attenuation issues common in larger batch reactors as described by the Beer-Lambert law. publish.csiro.au

The design of a microfluidic reactor is critical for its efficiency. Key optimization parameters include:

Geometric Design: The geometry of the microchannels influences mixing and flow patterns. Simple tube or more complex glass plate reactors are designed to maximize light exposure. publish.csiro.auresearchgate.net

Material: The reactor material must be transparent to the wavelength of light used for photo-initiation and chemically resistant to the reagents. Fluorinated ethylene (B1197577) polymer (FEP) and glass are common choices. organic-chemistry.orgpublish.csiro.au

Flow Rate: The flow rate directly controls the residence time of the reagents within the irradiated zone of the reactor, which is a critical parameter for optimizing conversion and minimizing side-product formation. mdpi.com

Light Source and Intensity: The choice of light source (e.g., specific wavelength LEDs) and its intensity are optimized to match the absorption characteristics of the photocatalyst or reactants, ensuring efficient energy use and selective activation. publish.csiro.aursc.org

By precisely controlling these parameters, microfluidic reactors can significantly shorten reaction times, improve safety by minimizing the volume of hazardous reagents at any given moment, and enhance product selectivity and yield. elveflow.comresearchgate.net

| Design Parameter | Objective | Impact on Bromination |

|---|---|---|

| Channel Dimensions (Micron-scale) | Maximize surface-area-to-volume ratio | Enhances heat, mass, and photon transfer for higher efficiency and selectivity. mdpi.comelveflow.com |

| Reactor Material (e.g., FEP, Glass) | Ensure chemical compatibility and optical transparency | Allows for efficient irradiation and prevents reactor degradation. organic-chemistry.orgpublish.csiro.au |

| Flow Rate | Control residence time | Optimizes reaction conversion and minimizes formation of over-brominated byproducts. mdpi.com |

| Light Source (LED, CFL) | Provide specific and uniform irradiation | Enables selective photo-initiation, improving energy efficiency and reaction control. publish.csiro.aursc.org |

Catalysis offers a powerful avenue for developing green synthetic methods by lowering the activation energy of reactions, enabling them to proceed under milder conditions with higher selectivity and efficiency. For the synthesis of this compound, both transition-metal catalysis and organocatalysis present promising opportunities to move away from stoichiometric reagents and harsh initiators.

Transition-metal catalysis provides a modern approach to C-H bond functionalization, including benzylic bromination. Ruthenium-based catalysts, for instance, have been shown to enable the direct C-H bromination of certain aromatic precursors without the need for pre-functionalization. researchgate.net This strategy is highly atom-economical and can circumvent the need for traditional radical initiators.

While direct application to 2,3-difluorotoluene is an area of ongoing research, the principle involves the activation of the benzylic C-H bond by the metal center, followed by reaction with a bromine source. This approach offers the potential for high regioselectivity under controlled catalytic conditions. The synergy of combining biocatalysis with chemocatalysis, where an enzyme performs an initial bromination followed by a transition-metal-catalyzed cross-coupling, further highlights the versatility of these methods in creating complex molecules from brominated intermediates. nih.gov

| Catalyst Type | Potential Advantage | Relevance to Green Chemistry |

|---|---|---|

| Ruthenium (Ru) Complexes | Direct C-H activation, avoiding pre-functionalization. researchgate.net | Improves atom economy and reduces synthetic steps. |

| Palladium (Pd) Complexes | Used in subsequent cross-coupling reactions with the benzyl bromide product. nih.gov | Enables efficient construction of complex molecules in tandem processes. |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to potentially toxic and expensive heavy metal catalysts. nih.gov While direct organocatalytic benzylic bromination is less common than radical-initiated pathways, the principles of organocatalysis are being applied through photoredox catalysis. In this approach, an organic dye acts as a photocatalyst, absorbing visible light and initiating the radical bromination process under exceptionally mild conditions. This method avoids the use of metal-based catalysts and high-energy UV light, aligning perfectly with green chemistry principles. Although specific examples for this compound are still emerging, the development of organocatalytic photoredox systems for C-H functionalization represents a significant frontier in sustainable synthesis.

Environmentally Benign Synthetic Protocols

The development of green synthetic methods for producing this compound is driven by the need to reduce hazardous waste and improve safety and cost-effectiveness. Key strategies include eliminating organic solvents and utilizing more sustainable reagents.

Solvent-Free Reactions

Solvent-free synthesis represents a significant step forward in green chemistry. Research into related compounds, such as the precursor for the antiepileptic drug rufinamide (B1680269), has demonstrated the feasibility and benefits of eliminating solvents. In a multi-step, solvent-free synthesis of a rufinamide precursor derived from 2,6-difluorobenzyl alcohol, a continuous flow miniplant was developed. tue.nlacs.org This process, which includes chlorination and azide (B81097) substitution steps, operates without solvents, except for a single step where water is used in a liquid-liquid biphasic system. tue.nl The final cycloaddition step to create the triazole precursor is also conducted under solvent-free conditions. acs.orgnih.gov

This approach offers several advantages:

Reduced Waste: Eliminating solvents significantly decreases the amount of waste generated per kilogram of product, a metric known as the E-factor. nih.gov

Increased Safety: Operating under continuous flow at high pressure and temperature can be managed safely, even with potentially hazardous intermediates like azides, because only small amounts are present at any given time. tue.nl

Enhanced Productivity: The solvent-less plant demonstrated a seven-fold increase in productivity compared to the lab-scale equivalent, producing over 400 kg per year in a compact 3 m² footprint. acs.org

Utilization of Sustainable Reagents

Traditional bromination methods often rely on reagents like N-bromosuccinimide (NBS), which can be expensive and introduce impurities. google.com Modern protocols focus on more sustainable and atom-efficient alternatives.

One such method, developed for the synthesis of the related compound 2,6-difluorobenzyl bromide, replaces NBS and the initiator azobisisobutyronitrile (AIBN). google.com This process uses hydrobromic acid and hydrogen peroxide as the brominating agents under light conditions. google.com The reaction of hydrobromic acid with hydrogen peroxide generates bromine in-situ. google.com This approach is not only more cost-effective but also results in high product purity (≥99.0%) and high yields. google.com A key advantage is that the hydrobromic acid is regenerated and participates in a reaction cycle, greatly improving the utilization of the brominating reagent. google.com

Other sustainable strategies involve the in-situ generation of bromine (Br₂) or potassium hypobromite (B1234621) (KOBr) by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.gov This protocol can be adapted for various substrates in both academic and industrial settings, offering a safer alternative to handling highly toxic and corrosive molecular bromine. nih.gov

| Aspect | Traditional Method (NBS/AIBN) | Sustainable Method (HBr/H₂O₂/Light) |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | In-situ generated Bromine from HBr and H₂O₂ |

| Initiator | Azobisisobutyronitrile (AIBN) | Light |

| Cost | Higher (NBS is expensive) google.com | Lower google.com |

| Byproducts | Succinimide, impurities from AIBN google.com | Water |

| Purity & Yield | Yield of 81.2% with 98.2% purity reported in one case google.com | Yields up to 90.3% with ≥99.0% purity google.com |

| Reaction Conditions | Often requires reflux | Mild conditions google.com |

Industrial Scale Synthesis Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process efficiency, safety, and cost.

Process Intensification and Scale-Up Strategies

Process intensification through continuous manufacturing (CM) offers significant advantages over traditional batch production. tue.nl Continuous flow processes can reduce manufacturing costs for pharmaceuticals by an estimated 15% to 50%. tue.nl

A key strategy for scaling up is the use of continuous flow reactors, such as microreactors or coiled tubing. tue.nlnih.gov In the synthesis of a rufinamide precursor from a difluorobenzyl derivative, scaling up from a lab-scale reactor to a pilot-scale miniplant involved increasing the tube diameter. nih.gov This required adjustments to temperature and reagent ratios to maintain high yields, but ultimately increased productivity by a factor of approximately eight. acs.orgnih.gov

Challenges in scaling up multi-step flow processes include managing multiphasic systems and ensuring efficient mixing. tue.nl To address mass transfer issues in a scaled-up liquid-liquid biphasic system, a stainless-steel flow inverter was used, which improved mixing and led to higher yields of the azide intermediate (over 99%) compared to a conventional coiled reactor. tue.nlacs.org

| Parameter | Lab Scale | Pilot Plant Scale-Up |

|---|---|---|

| Process Type | Continuous Flow | Continuous Flow Miniplant tue.nl |

| Productivity (Chlorination Step) | 9.0 g/h nih.gov | 70.2 g/h acs.orgnih.gov |

| Productivity (Overall Process) | ~7 g/h | 47 g/h (>400 kg/year) acs.org |

| Reactor Type (Azide Substitution) | Conventional Coiled Reactor acs.org | Flow Inverter for improved mass transfer tue.nlacs.org |

| Footprint | N/A | 3 m² acs.org |

Cost-Benefit Analysis of Different Production Methods

The economic viability of an industrial process is a critical factor. Shifting from batch to continuous flow manufacturing can lead to substantial cost savings. tue.nl Batch production is often plagued by inefficiencies such as high drug waste from bad batches, operational hazards, and high costs for isolating and purifying intermediate compounds. tue.nl

An economic analysis of a continuous, solvent-free miniplant for a related difluorobenzyl-derived product highlighted significant benefits. tue.nl The payback period for the initial capital investment in the continuous plant was identified as a key metric for profitability. tue.nl The net annual cash income for this analysis was equated to the cost savings generated by moving from batch to continuous manufacturing. tue.nl These savings are driven by reduced waste, lower inventory levels, and the potential for automation, which reduces labor costs. tue.nlacs.org

While specific cost data for this compound is not detailed, the analysis of the closely related 2,6-difluorobenzyl precursor synthesis provides a strong model. The cost of raw materials for the annual production of half a ton of the rufinamide precursor was estimated, with 2,6-difluorobenzyl bromide listed as a potential starting material with a cost of $280/kg. tue.nlnih.gov The study concluded that continuous processes represent a new capital investment but can compete effectively with potentially fully devaluated batch equipment due to higher efficiency and lower operational costs. tue.nl

Nucleophilic Substitution Reactions (SN2)

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity in nucleophilic substitution reactions. cymitquimica.comchemimpex.com The presence of the bromine atom on the benzylic carbon makes it susceptible to displacement by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. openstax.org

This compound readily reacts with various nucleophiles. For instance, it can be used in the N-alkylation of amines. acs.org The reaction with triphenylphosphine yields (2,3-Difluorobenzyl)-Triphenylphosphonium Bromide, a Wittig reagent precursor. biomedres.usbiomedres.us Similarly, reactions with thiols and alkoxides lead to the formation of the corresponding thioethers and ethers, respectively. The substitution with sodium azide is also a common transformation, yielding 2,3-difluorobenzyl azide. smolecule.com

A general representation of the nucleophilic substitution on this compound is shown below:

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | Substituted Amine |

| Thiol | R-SH | Thioether |

| Alkoxide | R-O⁻ | Ether |

| Azide | N₃⁻ | Azide |

| Phosphine (B1218219) | PPh₃ | Phosphonium Salt |

The kinetics of SN2 reactions are second-order, meaning the rate depends on the concentration of both the substrate (this compound) and the nucleophile. chemicalnote.compharmaguideline.com The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state. chemicalnote.comlibretexts.org

A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. openstax.org The nucleophile attacks from the side opposite to the leaving group, often referred to as "backside attack". chemicalnote.com If the benzylic carbon were a chiral center, this would result in a predictable inversion of its configuration, a phenomenon known as Walden inversion. openstax.org

The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are known to accelerate SN2 reactions. quora.commasterorganicchemistry.com These solvents can solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive. quora.com In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction. libretexts.org

The bromide ion is an excellent leaving group due to its ability to stabilize the negative charge as it departs. The stability of the leaving group is a crucial factor in SN2 reactions; better leaving groups lead to faster reaction rates.

Intramolecular Cyclization Reactions

The reactivity of this compound can also be harnessed in intramolecular cyclization reactions. If the molecule contains a suitably positioned internal nucleophile, it can attack the benzylic carbon, leading to the formation of a new ring. These reactions are a powerful tool for synthesizing cyclic compounds. libretexts.org For instance, intramolecular Friedel-Crafts alkylation can be used to form new ring systems. acs.org The regioselectivity of these cyclizations, whether they form five- or six-membered rings (exo or endo closure), is influenced by factors such as transition-state stability and the stereochemistry of the starting material. libretexts.org

Electrophilic Aromatic Substitution on the Difluorobenzene Ring

While the primary reactivity of this compound is centered on the bromomethyl group, the difluorinated benzene (B151609) ring can also undergo electrophilic aromatic substitution (EAS). smolecule.comchemimpex.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The position of electrophilic attack on the substituted benzene ring is directed by the existing substituents. wikipedia.org Both the fluorine atoms and the bromomethyl group influence the regioselectivity of the reaction.

Fluorine Atoms: Fluorine is an interesting case in EAS. It is an electronegative atom and therefore deactivating towards the ring through an inductive effect (-I effect). csbsju.eduresearchgate.net However, it can also donate electron density to the ring via resonance (+M effect) due to its lone pairs. csbsju.eduresearchgate.net For fluorine, the inductive deactivation is generally stronger than the resonance activation, making the ring less reactive than benzene. Despite being deactivating, halogens are ortho-, para-directors. organicchemistrytutor.comyoutube.com This is because the resonance donation, although weak, helps to stabilize the intermediate carbocation (sigma complex) formed during the attack at the ortho and para positions. organicchemistrytutor.com

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. As a deactivating group, it would be expected to direct incoming electrophiles to the meta position.

Radical Reactions Involving the Benzylic Position

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical-mediated transformations. The presence of the difluorinated aromatic ring influences the stability and reactivity of the resulting 2,3-difluorobenzyl radical.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex. cmu.edu Benzyl halides are effective initiators for ATRP, as the rate of initiation is typically fast compared to the rate of propagation, which is a prerequisite for synthesizing polymers with low polydispersity and controlled molecular weight. cmu.edu

The initiation process in ATRP involves the homolytic cleavage of the C-Br bond of the initiator (R-X) by a transition metal activator complex (e.g., Cu(I)/Ligand), generating a radical (R•) and the oxidized metal complex (e.g., X-Cu(II)/Ligand). cmu.edu This radical then adds to a monomer molecule to start the polymer chain growth.

Table 1: Comparison of Activation Rate Constants (k_act) for Various ATRP Initiators

| Initiator | k_act (M⁻¹s⁻¹) | Catalyst System | Solvent | Temperature (°C) | Ref. |

| 1-Phenylethyl bromide | 2.2 x 10⁻² | CuBr/2dNbpy | Acetonitrile | 35 | researchgate.net |

| 1-Phenylethyl chloride | 1.1 x 10⁻³ | CuCl/2dNbpy | Acetonitrile | 35 | researchgate.net |

| Methyl 2-bromopropionate | 1.1 x 10⁻¹ | CuBr/2dNbpy | Acetonitrile | 35 | researchgate.net |

| Ethyl 2-bromoisobutyrate | 9.1 x 10⁻¹ | CuBr/2dNbpy | Acetonitrile | 35 | researchgate.net |

| Benzyl bromide | ~10⁻² | CuBr/bpy | Styrene (B11656)/Ph₂O | 110 | cmu.edudtic.mil |

This table is illustrative and compiles data from various sources. Direct comparison requires identical reaction conditions.

Beyond ATRP, this compound can serve as a precursor to the 2,3-difluorobenzyl radical for other synthetic applications. This radical intermediate can be generated under various conditions, including photolysis or through the use of radical initiators. rsc.orgresearchgate.net

A common method for generating benzyl radicals is through hydrogen atom transfer (HAT) from the corresponding toluene derivative, mediated by a bromine radical (Br•). rsc.org For instance, the synthesis of substituted benzyl bromides can be achieved by reacting the corresponding toluene with N-bromosuccinimide (NBS) and a radical initiator. This process involves the formation of a benzyl radical which then reacts with bromine. A similar radical intermediate is implicated in the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene. google.com

Once formed, the 2,3-difluorobenzyl radical can participate in several types of reactions:

Coupling Reactions: Benzyl radicals can undergo self-coupling to form bibenzyl derivatives. In mediated electrochemical reductions, the pathway can be controlled to favor the formation of bibenzyl from benzyl bromide, indicating a radical-based carbon-carbon bond formation. acs.org

Addition to Alkenes: Benzyl radicals can add to the double bonds of alkenes, a key step in radical-mediated alkenylation reactions. nih.gov Visible light-mediated photoredox catalysis has been employed for the alkenylation of benzyl sulfoniums, which proceeds via a benzyl radical intermediate, highlighting a modern approach to forming allylbenzene (B44316) structures. nih.gov Another strategy involves the addition of benzyl radicals to substituted allyl bromides in a "tin-free" method for C-C bond formation. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, offering a pathway to complex molecules containing the 2,3-difluorobenzyl moiety. The reactivity in these transformations is centered on the activation of the benzylic C(sp³)-Br bond.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgmdpi.com While most commonly used for coupling C(sp²)-hybridized centers, the reaction is also effective for coupling benzylic halides with arylboronic acids or their derivatives to form diarylmethane structures. nih.govnih.gov

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the benzyl bromide, cleaving the C-Br bond and forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂) transfers its organic group to the palladium(II) center, typically facilitated by a base. rsc.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling of benzyl bromides. nih.gov While specific examples for this compound are sparse, related difluorinated substrates have been studied. For example, 2,4-difluorobenzyl bromide effectively participates in Suzuki-Miyaura cross-couplings with aryl boronic acids. smolecule.com The electron-withdrawing nature of the fluorine substituents can influence the rates of the catalytic cycle steps.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides

| Benzylic Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref. |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 92 | nih.gov |

| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95 | nih.gov |

| 4-Trifluoromethylbenzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 84 | nih.gov |

| 4-Bromobenzyl chloride | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 98 | nih.gov |

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.com Benzylic halides are generally not ideal substrates for the Heck reaction due to the propensity of the intermediate organopalladium species to undergo rapid β-hydride elimination, which is a competing side reaction.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The standard catalytic cycle involves the oxidative addition of a C(sp²)-X or C(sp)-X bond to the palladium(0) catalyst. wikipedia.org Consequently, benzylic halides like this compound are not typical electrophiles for this transformation. However, recent advancements have demonstrated the feasibility of Sonogashira reactions with unactivated alkyl bromides, which could potentially be extended to benzylic systems under specific catalytic conditions. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an organohalide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. While primarily developed for aryl halides, the methodology has been extended to benzylic halides.

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the benzylamine (B48309) product and regenerate the Pd(0) catalyst. wikipedia.org The reaction with benzylic halides can be complicated by direct Sₙ2 substitution of the bromide by the amine, which is a non-catalyzed background reaction. The success of the catalytic pathway often depends on the careful selection of sterically hindered phosphine ligands and appropriate bases to favor the desired cross-coupling. libretexts.org While direct examples with this compound are not prominent, the use of related compounds like 3,5-difluorobenzyl bromide in Buchwald-Hartwig reactions suggests its potential as a substrate. sigmaaldrich.com

Other palladium-catalyzed reactions involving difluorobenzyl moieties include decarbonylative couplings . For example, difluorobenzyl glutarimides have been coupled with (hetero)aryl boronate esters in a process that generates a difluorobenzyl-substituted arene, showcasing the versatility of palladium catalysis in forming C-C bonds with fluorinated benzylic fragments. nih.gov

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions of this compound provides insight into the stability of the difluorobenzyl carbocation and the influence of the fluorine substituents on reaction pathways. While specific rearrangement reactions involving the migration of the difluoroaromatic ring are not extensively documented in the reviewed literature, the fragmentation of related difluorobenzyl species has been a subject of investigation, particularly in the context of generating valuable synthetic intermediates.

Research into the generation of α,α-difluorobenzyl carbanions through the cleavage of carbon-carbon bonds offers a relevant parallel to potential fragmentation pathways of this compound derivatives. A mild process has been developed to generate α,α-difluorobenzyl carbanions from electron-deficient aromatics and heteroaromatic rings by exploiting the cleavage of C–C bonds during the release of trifluoroacetate. nih.gov This process, initiated by the mild base potassium carbonate, represents a significant improvement over methods requiring strong bases. nih.gov

Fragmentation studies have been conducted across various substituted arenes and heteroarenes to understand the reactivity trends. nih.gov The generated α,α-difluorobenzyl carbanions can then react with electrophiles, such as aldehydes, to form difluoromethylbenzenes, which are valuable in medicinal chemistry. nih.gov For instance, the reaction of the para-nitro-substituted α,α-difluorobenzyl carbanion with a range of aldehydes has been shown to produce the corresponding alcohols in yields from 22% to 93%. nih.gov

In the context of mass spectrometry, aromatic compounds like this compound are expected to show a prominent molecular ion peak. whitman.edu A common fragmentation pattern for alkyl-substituted benzene rings is the formation of a tropylium (B1234903) ion, which results in a significant peak at m/z 91. whitman.edu The presence of fluorine atoms on the benzene ring would influence the fragmentation pattern, and specific rearrangements could be dictated by the stability of the resulting radical cations and neutral fragments.

While the direct study of rearrangement reactions of this compound is not prevalent, related transformations provide valuable information. For example, the Hofmann rearrangement, a method for preparing amines from amides, has been applied in the synthesis of (1R,2S)-2-(2,3-difluorophenyl) cyclopropylamine. patsnap.com This process involves the rearrangement of an intermediate, showcasing how difluorophenyl groups can be incorporated into complex molecular architectures through rearrangement pathways. patsnap.com

The table below summarizes the fragmentation of a related difluorobenzyl carbanion precursor, highlighting the yields of the resulting alcohol products upon reaction with various aldehydes. This data provides an indication of the reactivity of difluorobenzyl species in fragmentation-addition sequences.

| Aldehyde Reactant | Resulting Alcohol Product | Isolated Yield (%) |

| 4-Nitrobenzaldehyde | 2,2-Difluoro-1-(4-nitrophenyl)ethanol | 93 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 75 |

| 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2-difluoroethanol | 78 |

| 4-Iodobenzaldehyde | 2,2-Difluoro-1-(4-iodophenyl)ethanol | 81 |

| 4-Trifluoromethylbenzaldehyde | 2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethanol | 65 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 55 |

| Benzaldehyde | 2,2-Difluoro-1-phenylethanol | 45 |

| 4-Methoxybenzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 22 |

| Data sourced from mechanistic studies on the generation and reaction of α,α-difluorobenzyl carbanions. nih.gov |

This table illustrates the influence of the electronic nature of the aldehyde on the reaction yield, with electron-withdrawing groups generally leading to higher yields.

Applications of 2,3 Difluorobenzyl Bromide in Complex Molecule Synthesis

Pharmaceutical and Medicinal Chemistry Applications

The versatility of 2,3-difluorobenzyl bromide makes it a valuable building block in the creation of a wide array of biologically active molecules. chemimpex.com Its application extends to the production of specialty chemicals where the incorporation of fluorine can significantly alter the properties of the final product, such as lipophilicity and metabolic stability. chemimpex.com

This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com The presence of fluorine in APIs can lead to improved efficacy in medicinal chemistry. chemimpex.com

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Introduction of Difluorobenzyl Moieties to Enhance Bioactivity and Metabolic Stability

The incorporation of fluorine and fluorinated groups into medicinally relevant scaffolds can improve the metabolic and pharmacokinetic properties of drug molecules. chemrxiv.org The difluorobenzyl group, introduced via this compound, can enhance the biological activity and stability of these molecules. chemimpex.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect how a molecule binds to its target. chemrxiv.org

The replacement of hydrogen with fluorine can also block sites of metabolism on a drug molecule. pressbooks.pub This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. chemrxiv.orgpressbooks.pub This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing. chemrxiv.orgresearchgate.net For instance, placing fluorine atoms on aromatic rings can prevent oxidation at those positions, a common metabolic pathway. pressbooks.pub

Rufinamide (B1680269): 2,6-Difluorobenzyl bromide and its isomers are instrumental in the synthesis of the anticonvulsant medication Rufinamide. quickcompany.in One common synthetic route involves reacting 2,6-difluorobenzyl halide with an azide (B81097) to form 2-(azidomethyl)-1,3-difluorobenzene. google.comgoogle.com This intermediate is then reacted with methyl propiolate to create the triazole ring, a core component of Rufinamide's structure. google.comgoogle.comresearchgate.net The final step is an amidation reaction to yield Rufinamide. google.comgoogle.com

| Drug Candidate | Therapeutic Class | Role of Difluorobenzyl Bromide |

| Rufinamide | Anticonvulsant | Key starting material for the synthesis of the 1-(2,6-difluorobenzyl) moiety. google.comgoogle.comgoogleapis.com |

| Antifungal Agents | Antifungal | Used to synthesize novel triazole derivatives with antifungal activity. nih.gov |

| Antipsychotics & Antihistamines | Various | The difluorobenzyl group is a common structural motif in various CNS-active agents. |

Antifungal Agents: In the development of novel triazole antifungal agents, which are analogs of fluconazole, various substituted benzyl (B1604629) bromides, including difluorobenzyl bromide isomers, are used. nih.gov The synthesis often involves a "click chemistry" approach where a benzyl azide, prepared from the corresponding benzyl bromide, is reacted with a terminal alkyne to form the triazole ring. nih.gov

Antipsychotics and Antihistamines: The 2,3-difluorobenzyl moiety is a structural component found in various central nervous system (CNS) active compounds. While specific syntheses are proprietary, the general approach would involve using this compound as an alkylating agent to introduce the difluorobenzyl group onto a core scaffold, such as a piperidine (B6355638) or piperazine (B1678402) ring system, which are common in antipsychotic and antihistamine drug candidates.

γ-Secretase Inhibitors: While specific synthetic details involving this compound are not prevalent in the public domain, the general synthesis of γ-secretase inhibitors often involves the construction of complex heterocyclic systems. The difluorobenzyl group could be incorporated to enhance potency or modulate pharmacokinetic properties.

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.govwikipedia.org The development of novel DPP-4 inhibitors has seen a growing interest, and various heterocyclic scaffolds are being explored. nih.gov While the direct use of this compound in the synthesis of currently marketed DPP-4 inhibitors is not explicitly detailed, the synthesis of analogs and novel candidates often involves the introduction of substituted benzyl groups to probe structure-activity relationships. nih.gov For example, in the synthesis of sitagliptin (B1680988) analogues, a key step is the introduction of a trifluorobenzyl group, and similar synthetic strategies could be employed with this compound to create new derivatives. wikipedia.org

| Enzyme Target | Therapeutic Area | Potential Role of this compound |

| γ-Secretase | Alzheimer's Disease | Introduction of a difluorobenzyl moiety to potentially enhance inhibitor potency and pharmacokinetic properties. |

| DPP-4 | Type 2 Diabetes | Synthesis of novel inhibitor candidates by incorporating the difluorobenzyl group to explore structure-activity relationships. nih.gov |

Prodrug Design and Fluorine-Mediated Drug Delivery Systems

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism, by chemically modifying the active compound. ijpcbs.com The resulting prodrug is inactive and is converted to the active drug in the body. ijpcbs.com Fluorine-containing moieties, which can be introduced using reagents like this compound, can be incorporated into prodrug design. nih.gov For example, a fluorinated benzyl group could be used as a promoiety that is cleaved off by enzymes in a target tissue, releasing the active drug. nih.gov This approach can be particularly useful in antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is delivered to a tumor site to activate a systemically administered prodrug. nih.gov

Radiosynthesis of Fluorinated Tracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). semanticscholar.org The development of novel ¹⁸F-labeled PET tracers is crucial for expanding the applications of PET imaging in diagnosing and monitoring diseases. semanticscholar.org

While direct radiosynthesis using this compound with ¹⁸F is not a common approach due to the stability of the aryl-fluorine bond, related fluorinated building blocks are essential for the synthesis of precursors for radiolabeling. semanticscholar.org For example, a molecule containing a 2,3-difluorobenzyl group could be further functionalized with a leaving group (e.g., tosylate, mesylate) on a different part of the molecule, which can then be displaced by [¹⁸F]fluoride in the final radiolabeling step. nih.gov The presence of the difluorobenzyl moiety can influence the tracer's biological properties, such as target affinity and metabolic stability. nih.gov

Role in Targeting Specific Biological Pathways

This compound serves as a critical building block in the synthesis of complex organic molecules designed to interact with specific biological targets. The incorporation of the 2,3-difluorobenzyl moiety can significantly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. The unique electronic properties of the fluorine atoms can alter the acidity of nearby protons and create specific steric and electrostatic interactions with protein targets, making this compound a valuable intermediate in medicinal chemistry.

A notable application of this compound is in the development of chemokine receptor antagonists. sigmaaldrich.com Chemokine receptors are involved in various inflammatory and disease processes, making them important targets for therapeutic intervention. For instance, research published in Bioorganic & Medicinal Chemistry Letters describes the use of this compound in the synthesis of a series of bicyclic antagonists for the CXCR2 chemokine receptor. sigmaaldrich.com The CXCR2 receptor plays a key role in the migration of neutrophils to sites of inflammation, and its antagonists are investigated for treating inflammatory diseases. cmu.educore.ac.uk In the synthesis of these potential drug candidates, this compound is used to introduce the difluorobenzyl group onto a heterocyclic core structure, a key step in building the final antagonist molecule.

| Target Pathway | Molecule Class | Role of this compound |

| Chemokine Signaling | Bicyclic CXCR2 Antagonists | Introduction of the 2,3-difluorobenzyl group to the core heterocyclic structure. |

Agrochemical Development

The unique properties imparted by fluorine atoms make this compound a valuable intermediate in the creation of advanced agrochemicals. The introduction of fluorine into pesticides can enhance their biological activity, stability, and effectiveness.

Synthesis of Herbicides, Insecticides, and Fungicides (e.g., Flutriafol)

This compound is a key precursor for synthesizing a variety of agrochemicals, particularly fungicides belonging to the triazole class. While the widely used fungicide Flutriafol is synthesized from a different isomer (2,4'-difluorobenzophenone), this compound is employed in the synthesis of other novel triazole derivatives with potent antifungal activity. nih.govmdpi.com The synthesis typically involves the reaction of this compound with a nitrogen-containing heterocycle, such as 1,2,4-triazole, to form the core structure of the active fungicidal molecule. nih.govnih.gov The difluorobenzyl group is a common feature in many modern fungicides, where it contributes to the molecule's ability to inhibit key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), thereby disrupting fungal cell membrane synthesis. sigmaaldrich.com

Design of Agrochemicals with Improved Efficacy and Environmental Profiles

The incorporation of the 2,3-difluorobenzyl moiety is a strategic approach to designing agrochemicals with enhanced performance. The presence of fluorine atoms can significantly increase the metabolic stability of a pesticide. banglajol.info This is because the carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes in plants, insects, or soil microbes. This increased stability can lead to a longer duration of action, reducing the need for frequent applications.

Furthermore, fluorination can increase the lipophilicity of a molecule, which can improve its uptake and transport within the target pest or plant. banglajol.info This enhanced bioavailability contributes to greater efficacy at lower application rates. However, the environmental profile of fluorinated agrochemicals is complex. While increased efficacy can reduce the total amount of pesticide applied, the high stability of the carbon-fluorine bond can also lead to greater environmental persistence. Research is ongoing to balance the benefits of efficacy and stability with the need for environmental biodegradability. nih.govbanglajol.info

| Property Enhanced | Mechanism | Impact on Agrochemical Performance |

| Metabolic Stability | Strong C-F bond resists enzymatic cleavage. | Longer duration of action, potentially fewer applications. |

| Bioavailability | Increased lipophilicity. | Improved uptake and transport to the target site, higher efficacy. |

Materials Science and Advanced Materials

In the field of materials science, this compound is utilized as a precursor for creating advanced fluorinated materials with specialized properties. The presence of fluorine in polymers and coatings can lead to significant enhancements in their performance characteristics.

Synthesis of Fluorinated Polymers and Coatings with Enhanced Properties

This compound can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). nih.govspecialchem.comthermofisher.com In this process, the bromine atom is abstracted by a transition metal catalyst, generating a radical on the benzyl carbon that initiates the polymerization of monomers like styrene (B11656) or acrylates. This method allows for the synthesis of well-defined polymers where each polymer chain is end-capped with a 2,3-difluorobenzyl group.

Chemical Resistance and Low Surface Energy Materials

Fluorinated polymers are renowned for their exceptional chemical resistance and low surface energy. mdpi.comnovatech-usa.com The strong and stable carbon-fluorine bond makes these materials resistant to attack by a wide range of chemicals, including solvents, acids, and bases. cmu.edu This chemical inertness is highly desirable for coatings and materials used in harsh industrial environments.

Furthermore, the presence of fluorine atoms leads to materials with very low surface energy. mdpi.com Low surface energy manifests as hydrophobicity (water repellency) and oleophobicity (oil repellency), creating surfaces that are non-stick and easy to clean. Polymers synthesized using this compound as an initiator incorporate fluorine at the chain ends, which can migrate to the surface, influencing these properties. This makes it a useful component in the design of specialized coatings for applications requiring high chemical resistance and low surface adhesion.

| Property | Underlying Cause | Application Benefit |

| Chemical Resistance | High strength of the C-F bond. | Durability in corrosive environments, protection of underlying substrates. |

| Low Surface Energy | Low polarizability of the C-F bond. | Non-stick, water/oil repellent, anti-graffiti, and stain-resistant surfaces. |

High Thermal Stability Polymers (e.g., Poly(arylene ether)s)

The introduction of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable material properties. While specific research detailing the use of this compound in the synthesis of poly(arylene ether)s is not extensively documented in public sources, its utility can be inferred from its chemical structure and the known benefits of fluorination.

Fluorinated polymers often exhibit superior performance due to the strength of the carbon-fluorine bond and the unique electronic effects of fluorine atoms. These attributes contribute to polymers that can withstand higher temperatures without degradation. Research into fluoro-terpolymers, for instance, demonstrates that maximizing the fluorinated monomer content is a key objective for achieving high thermal stability utoronto.ca. Cross-linked terpolymers containing 55.2 mol% of tetrafluoroethylene (B6358150) (TFE) lose only 5% of their mass after 14 days of continuous heating at 200°C in air utoronto.ca.

This compound is a valuable intermediate for developing advanced materials, including polymers and coatings, where the fluorine atoms impart these unique properties chemimpex.com. The reactive bromide handle allows for the incorporation of the difluorobenzyl group into a polymer structure, either as an end-capping agent to control molecular weight and enhance stability or as part of a larger monomer to be integrated into the main chain. The introduction of such fluorinated groups is a key strategy in creating specialty polymers with specific thermal or mechanical properties evitachem.com.

Table 1: Properties of this compound An interactive table with key physical and chemical properties of the title compound.

| Property | Value |

| CAS Number | 113211-94-2 sigmaaldrich.com |

| Molecular Formula | C₇H₅BrF₂ sigmaaldrich.com |

| Molecular Weight | 207.02 g/mol sigmaaldrich.comsigmaaldrich.com |

| Form | Liquid sigmaaldrich.comsigmaaldrich.com |

| Density | 1.628 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.528 sigmaaldrich.com |

| Flash Point | 90 °C (194 °F) - closed cup sigmaaldrich.comsigmaaldrich.com |

Optoelectronic Materials and Perovskites

In the field of optoelectronics, particularly in the development of high-efficiency perovskite solar cells (PSCs), managing defects at the interfaces and grain boundaries of the perovskite material is critical for performance and stability. A common strategy to mitigate these defects is "passivation," where a chemical agent is applied to the perovskite surface.

Research has shown that organic halide salts, including those containing benzyl groups and bromide ions, can be effective passivating agents. For example, 1-methyl-3-benzyl-imidazolium bromide has been successfully used to passivate the interface of formamidinium lead triiodide (FAPbI₃) perovskites rsc.orgresearchgate.net. In this application, the bromide ions (Br⁻) are thought to heal iodide vacancy defects, while the organic cation interacts with the perovskite surface, reducing non-radiative recombination and improving charge extraction rsc.orgnih.gov. This passivation can lead to significant improvements in power conversion efficiency, pushing values from a baseline of 20% to nearly 22-25% rsc.orgnih.gov.

While direct application of this compound as a passivating agent is not documented, its molecular structure—containing both a benzyl group and a reactive bromide—makes it a relevant precursor for designing novel passivating agents. Through chemical modification, it could be converted into an ionic salt capable of interacting with and healing defects on the perovskite surface, potentially enhancing the efficiency and long-term stability of optoelectronic devices rsc.orgscispace.com.

Specialty Chemicals Production

This compound is a key intermediate in organic synthesis, particularly in the production of specialty chemicals for the pharmaceutical and agrochemical industries chemimpex.com. Its utility stems from the ability to introduce the difluorobenzyl group into larger, more complex molecules through straightforward substitution reactions chemimpex.com.

The incorporation of fluorine into biologically active molecules is a widely used tactic in medicinal chemistry to enhance a drug candidate's properties. The presence of the two fluorine atoms on the phenyl ring of this compound can significantly alter the final product's lipophilicity, metabolic stability, and binding affinity to biological targets chemimpex.com. These modifications can lead to improved efficacy and better pharmacokinetic profiles in pharmaceuticals and crop protection agents chemimpex.com. Therefore, this compound serves as a foundational building block for creating a diverse range of fluorinated specialty chemicals chemimpex.com.

Contributions to Chemical Probes and Biological Tools

Beyond materials science, this compound is instrumental in the synthesis of sophisticated molecules designed to probe and interact with biological systems. Its reactive nature allows it to be readily integrated into chemical structures that serve as labels, tags, or bioactive reagents.

Synthesis of Fluorescent Labels and Affinity Tags

Fluorescent labels and affinity tags are essential tools in chemical biology for detecting, isolating, and studying biomolecules nih.govnih.gov. Affinity tags are peptides or proteins attached to a recombinant protein, which aid in its purification nih.gov. While this compound is not itself fluorescent, its reactive benzylic bromide allows it to function as a versatile chemical handle for attaching the 2,3-difluorophenyl group to proteins or other biomolecules.

This difluorinated moiety can serve as a unique type of chemical tag. The presence of fluorine atoms provides a spectroscopic handle for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study the structure, dynamics, and interactions of the tagged biomolecule in a complex biological environment with minimal background signal, as fluorine is not naturally abundant in biological systems. The ability to attach such a specific NMR-active probe makes this compound a valuable precursor for creating specialized research tools.

Design of Chemical Biology Reagents

A prime example of this compound's role in creating biological tools is its documented use in the synthesis of chemokine antagonists sigmaaldrich.comscientificlabs.ie. Chemokines are signaling proteins that mediate cell migration in processes like inflammation and immune responses. Their receptors, such as CXCR2, are important targets for therapeutic intervention in inflammatory diseases.

In a reported synthesis of a series of bicyclic CXCR2 antagonists, this compound was used as a key building block sigmaaldrich.com. These small-molecule antagonists are designed to bind to the CXCR2 receptor and block its activity, thereby inhibiting the inflammatory cascade. Such compounds are critical chemical biology reagents for studying the roles of specific chemokine pathways in health and disease. The use of this compound highlights its importance in generating complex and biologically active molecules for targeted research and potential therapeutic development chemimpex.com.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for elucidating the molecular structure of 2,3-Difluorobenzyl bromide by providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the benzylic protons and the aromatic protons. The benzylic protons (–CH₂Br) are expected to appear as a singlet in a proton-only spectrum, typically in the range of δ 4.4-4.6 ppm. chemicalbook.comchemicalbook.com This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.

The aromatic region, typically between δ 7.0 and 7.8 ppm, presents a more complex pattern. jove.com The three protons on the benzene (B151609) ring are chemically non-equivalent and exhibit splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. This results in a series of complex multiplets. An experimental spectrum in DMSO-d₆ showed a signal at δ 7.74, though detailed multiplicity was not provided. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the two fluorine atoms and the bromomethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Br | ~4.5 | s (or t due to H-F coupling) |

| Aromatic H | 7.0 - 7.8 | m |

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Seven distinct signals are expected, one for the benzylic carbon and six for the aromatic carbons. The benzylic carbon (–CH₂Br) signal typically appears significantly upfield, around δ 30-35 ppm. chemicalbook.comwisc.edu

The six aromatic carbons resonate in the range of δ 110-140 ppm. jove.combhu.ac.in The signals for the carbons directly bonded to the fluorine atoms (C-2 and C-3) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 230-250 Hz. acdlabs.comresearchgate.net The other aromatic carbons will also exhibit splitting due to smaller two-, three-, or four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF). acs.orgresearchgate.net The carbon attached to the bromomethyl group (C-1) is expected to be deshielded due to the substituent effect. chegg.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| -CH₂Br | ~33 | t (²JCF) | ~20-30 |

| C-1 | ~138 | t (²JCF, ³JCF) | Small |

| C-2 | ~150 | d | ¹JCF ≈ 245 |

| C-3 | ~152 | d | ¹JCF ≈ 250 |

| C-4 | ~125 | dd | ²JCF, ³JCF |

| C-5 | ~129 | dd | ³JCF, ⁴JCF |

| C-6 | ~120 | d | ²JCF |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, two distinct signals are expected in the typical range for aromatic fluorines (δ -100 to -170 ppm relative to CFCl₃). ucsb.educolorado.edu

The two fluorine atoms are in different chemical environments and will couple to each other, resulting in a pair of doublets. Each signal will be further split into complex multiplets due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF). The magnitude of fluorine-fluorine and proton-fluorine coupling constants provides valuable information for confirming the substitution pattern on the aromatic ring. alfa-chemistry.comblogspot.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -135 to -145 | dm |

| F-3 | -135 to -145 | dm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

A key feature in the mass spectrum of bromine-containing compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two m/z units.

The primary fragmentation pathway for benzyl (B1604629) bromides involves the cleavage of the C-Br bond to form a stable benzyl cation. ucla.educhegg.com For this compound, the base peak is expected to be the 2,3-difluorobenzyl cation at m/z 127. Other fragment ions may arise from the loss of fluorine or other rearrangements.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The exact mass of the this compound molecular ion ([C₇H₅BrF₂]⁺) can be calculated and compared to the experimentally determined value to provide unambiguous confirmation of the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₇H₅⁷⁹BrF₂]⁺ | 205.9590 | Molecular Ion (M⁺) |

| [C₇H₅⁸¹BrF₂]⁺ | 207.9570 | Molecular Ion (M+2)⁺ |

| [C₇H₅F₂]⁺ | 127.0308 | Base Peak (Loss of Br radical) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bonds, and the C-Br bond.

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. orgchemboulder.comvscht.cz

Aromatic C=C stretching: Two to three medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. libretexts.org

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region. The exact position can help distinguish between different types of fluorinated aromatic compounds.

CH₂ bending: Medium intensity bands around 1450 cm⁻¹ (scissoring) and 1250 cm⁻¹ (wagging).

C-Br stretching: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, the pattern of which can sometimes indicate the substitution pattern on the ring. orgchemboulder.com

Table 5: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3050 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Weak |

| C-F stretch | 1300 - 1100 | Strong |

| C-Br stretch | < 800 | Strong |

| C-H out-of-plane bend | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which are invaluable for understanding the compound's physical properties and reactivity.